2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a thiophene ring substituted at the 3-position with a methoxymethyl (–CH2OCH3) group and a pinacol-based dioxaborolane moiety. Its molecular formula is C12H19BO3S, with a molecular weight of 254.15 g/mol . Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-[5-(methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3S/c1-11(2)12(3,4)16-13(15-11)9-6-10(7-14-5)17-8-9/h6,8H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAUYMYVLQUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(Methoxymethyl)thiophene-3-boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, often in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes reactions typical of boronic esters and thiophene derivatives. These include:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for facilitating various reactions
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling.
Sulfoxides and Sulfones: From oxidation reactions.
Substituted Thiophenes: From electrophilic substitution
Scientific Research Applications
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural Analogues of Thiophene-Based Boronic Esters
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Electronic Effects
- In contrast, electron-withdrawing substituents like –CF2H () reduce reactivity by deactivating the ring .
- Positional Isomerism : Substitution at the 3-position (target) versus 2-position (e.g., ) alters steric hindrance and conjugation. The 3-position may offer better regioselectivity in coupling reactions due to reduced steric clash with catalysts .
Solubility and Stability
- Alkyl Chains : Hexyl-substituted analogs () exhibit higher lipophilicity, favoring use in organic solvents, whereas the methoxymethyl group in the target compound balances polarity and stability .
- Hydrolysis Resistance : Methoxymethyl’s electron-donating nature stabilizes the boron center against hydrolysis compared to electron-deficient analogs .
Biological Activity
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and possible therapeutic applications.
- Molecular Formula : CHBOS
- Molecular Weight : 254.15 g/mol
- CAS Number : Not specified in the sources.
Biological Activity
The biological activity of this compound has been explored primarily in the context of anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
A study indicated that thiophene derivatives exhibit significant TNF- production suppressive activity. This suggests that the compound may be useful in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Anticancer Potential
Research has shown that certain derivatives of thiophene can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. For instance, studies on similar compounds indicate potential efficacy against hematologic cancers .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines like TNF-, which are crucial in the pathogenesis of inflammatory diseases .
- Cell Cycle Arrest : Some studies suggest that thiophene derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis .
Case Studies and Research Findings
- Case Study on Inflammatory Disease Treatment :
- Anticancer Activity Evaluation :
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended methods for synthesizing and purifying this compound?
Answer:
The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of substituted thiophene precursors. A common approach for analogous dioxaborolanes is reacting thiophene derivatives with pinacol boronic esters under palladium catalysis . For purification, column chromatography using silica gel (hexane/ethyl acetate gradient) is standard, followed by recrystallization from ethanol to achieve >95% purity. Key parameters include maintaining inert conditions (argon/nitrogen) to prevent boronate hydrolysis and monitoring reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .
Example Protocol:
- Reactants: 5-(Methoxymethyl)thiophene-3-boronic acid (1.2 eq), pinacol (1.0 eq), Pd(dppf)Cl₂ catalyst (2 mol%).
- Conditions: Reflux in dry THF for 12–16 hours.
- Yield: 65–80% (post-purification).
Advanced: How can computational modeling optimize reaction pathways involving this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are critical for predicting reaction mechanisms. For instance, ICReDD’s methodology combines quantum chemical calculations with experimental data to identify transition states and activation barriers in cross-coupling reactions . Key steps:
Geometry Optimization: Model the boronate’s electronic structure to assess nucleophilic reactivity at the boron center.
Solvent Effects: Simulate solvent interactions (e.g., THF vs. DMSO) using PCM models.
Catalyst Screening: Evaluate Pd ligand systems (e.g., SPhos vs. XPhos) for improved turnover.
Case Study: DFT-guided optimization reduced reaction time by 40% in analogous Suzuki couplings by identifying a low-energy pathway for oxidative addition .
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves molecular geometry (e.g., dihedral angles between thiophene and dioxaborolane rings, typically 60–70°) and intermolecular C–H···O hydrogen bonds (bond lengths ~2.5–3.0 Å) .
- Mass Spectrometry: ESI-MS (positive mode) shows [M+H]+ at m/z 283.1 (calculated: 283.18).
Advanced: How to address discrepancies in reported reaction yields for cross-coupling reactions?
Answer: Yield variations often stem from:
Substrate Purity: Trace moisture or oxygen degrades boronate esters. Use Karl Fischer titration to confirm H₂O content (<0.1%) .
Catalyst Deactivation: Phosphine ligands (e.g., Pd(PPh₃)₄) may oxidize; switch to air-stable Pd(OAc)₂ with SPhos .
Base Selection: K₂CO₃ vs. Cs₂CO₃ alters solubility; use a 1:1 mixture for biphasic systems.
Data Reconciliation Example:
| Study | Base Used | Yield (%) |
|---|---|---|
| A | K₂CO₃ | 45 |
| B | Cs₂CO₃ | 72 |
| Adjusting base strength and solubility increased yield by 27% . |
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of boronate dust.
- Storage: Argon-filled containers at –20°C to prevent hydrolysis .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
